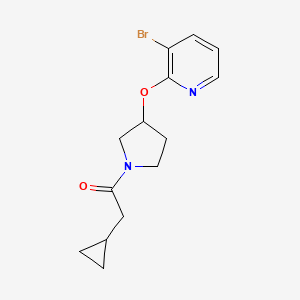

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone

Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 3-bromopyridinyloxy group and linked to a 2-cyclopropylethanone moiety. Its structural complexity arises from the integration of a brominated pyridine ring, a pyrrolidine scaffold, and a strained cyclopropane ring. The compound’s bromine atom likely enhances electrophilic reactivity, while the cyclopropyl group may confer metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c15-12-2-1-6-16-14(12)19-11-5-7-17(9-11)13(18)8-10-3-4-10/h1-2,6,10-11H,3-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIKXTTXRSBDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone typically involves multiple steps:

-

Formation of the Bromopyridine Intermediate:

Starting Material: 3-Bromopyridine

Reaction: Nucleophilic substitution with an appropriate leaving group to introduce the pyrrolidine moiety.

Conditions: Often carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.

-

Cyclopropylation:

Starting Material: The intermediate from the previous step.

Reaction: Introduction of the cyclopropyl group via a cyclopropanation reaction.

Conditions: Typically involves the use of diazo compounds and transition metal catalysts like rhodium or copper.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: The bromine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may contribute to the rigidity and overall conformation of the molecule, affecting its binding properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Calculated based on substituent summation; exact formula requires experimental validation.

Key Observations:

Bromine Substitution: The target compound and 1-(3-Bromopyridin-2-yl)ethanone both feature a bromine atom on the pyridine ring, which increases molecular weight and polarizability compared to non-halogenated analogs. Bromine may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.

Pyrrolidine vs. This could improve solubility in acidic environments.

Cyclopropylethanone: The strained cyclopropane ring in the target compound may confer rigidity and metabolic stability compared to the linear ethanone group in 1-(3-Bromopyridin-2-yl)ethanone .

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone is a synthetic organic compound that exhibits a complex structure, incorporating a brominated pyridine, a pyrrolidine ring, and a cyclopropyl group. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 323.20 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Bromopyridine Intermediate : Starting from 3-bromopyridine, nucleophilic substitution introduces the pyrrolidine moiety.

- Cyclopropanation : The cyclopropyl group is introduced through cyclopropanation reactions involving suitable precursors.

- Final Modifications : Additional functional groups may be added to enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Hydrogen Bonding : The pyrrolidine ring enhances binding affinity through hydrogen bonding with target proteins.

- π–π Stacking Interactions : The bromopyridine moiety engages in π–π stacking with aromatic amino acids in proteins.

These interactions may influence pathways involved in neurological disorders and other therapeutic areas.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Neuroactivity : Preliminary studies suggest potential applications in treating neurological disorders due to its structural similarity to known neuroactive compounds.

- Antimicrobial Activity : The presence of the brominated pyridine suggests possible antimicrobial properties, similar to other brominated compounds.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar analogs:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone | Chlorine instead of Bromine | Antimicrobial |

| 1-(3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone | Fluorine instead of Bromine | Reduced neuroactivity |

| 1-(3-Methylpyrrolidin-1-yloxy)-2-cyclopropylethanone | Methyl group on pyrrolidine | Enhanced binding affinity |

The presence of bromine enhances the compound's reactivity and binding properties compared to its chloro and fluoro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.